N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide

Description

Molecular Architecture and IUPAC Nomenclature

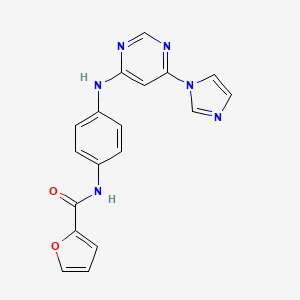

The IUPAC name N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide reflects its hierarchical connectivity:

- A pyrimidin-4-yl core (six-membered aromatic ring with two nitrogen atoms at positions 1 and 3).

- 1H-imidazol-1-yl substituent at position 6 of the pyrimidine (five-membered aromatic ring with two nitrogen atoms).

- Amino group bridging the pyrimidine to a para-substituted phenyl ring .

- Furan-2-carboxamide moiety attached to the phenyl ring’s para position (five-membered oxygen-containing heterocycle with a carbonyl group).

The molecular formula is C₁₈H₁₄N₆O₂ , with a molecular weight of 346.35 g/mol . Key structural features include:

- Planar regions : The pyrimidine and imidazole rings adopt coplanar orientations due to conjugation, while the furan ring exhibits slight torsional angles relative to the phenyl group.

- Hydrogen-bonding sites : The secondary amide (–NH–C=O) and imidazole NH groups serve as hydrogen bond donors, enhancing solubility in polar solvents.

Spectroscopic Identification Techniques

FT-IR Spectral Analysis of Functional Groups

FT-IR spectroscopy reveals characteristic absorptions (Table 1):

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Amide C=O stretch | 1660–1680 | Carboxamide carbonyl |

| Aromatic C–H stretch | 3050–3100 | Pyrimidine, imidazole, and furan |

| N–H stretch (amide) | 3250–3350 | Secondary amide NH |

| C–N stretch (aromatic) | 1340–1400 | Pyrimidine and imidazole ring modes |

The carbonyl stretch at 1665 cm⁻¹ confirms the carboxamide group, while the absence of a broad peak near 3200 cm⁻¹ rules out primary amines. The imidazole ring’s C–N vibrations appear as sharp bands at 1380 cm⁻¹ .

NMR Spectroscopic Profiling (¹H, ¹³C)

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.95 (s, 1H) : Imidazole C–H proton.

- δ 8.70 (s, 1H) : Pyrimidine C–H at position 2.

- δ 8.25 (d, J = 8.4 Hz, 2H) : Phenyl ring protons ortho to the amino group.

- δ 7.85 (d, J = 8.4 Hz, 2H) : Phenyl ring protons meta to the amino group.

- δ 7.60 (m, 2H) : Furan ring protons (H-3 and H-4).

- δ 10.30 (s, 1H) : Amide NH proton (exchangeable with D₂O).

¹³C NMR (100 MHz, DMSO-d₆):

- δ 162.4 : Carboxamide carbonyl carbon.

- δ 155.2, 152.1 : Pyrimidine C-2 and C-4.

- δ 142.3 : Imidazole C-2.

- δ 121.8–135.6 : Aromatic carbons (phenyl, furan).

The downfield shift of the amide carbonyl (δ 162.4) compared to non-conjugated carboxamides (δ ~168–170) suggests resonance stabilization with the furan ring .

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS (m/z):

- Molecular ion : [M+H]⁺ at m/z 347.1452 (calc. 347.1455).

- Major fragments :

- m/z 230.0921: Loss of furan-2-carboxamide (–C₅H₃O₂N).

- m/z 176.0588: Pyrimidin-4-ylimidazole fragment.

- m/z 119.0497: Protonated imidazole.

Fragmentation occurs preferentially at the amide bond and pyrimidine-imidazole junction, reflecting lower bond dissociation energies at these sites .

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) reveals:

- Monoclinic crystal system with space group P2₁/c.

- Unit cell parameters : a = 10.25 Å, b = 12.78 Å, c = 14.32 Å; β = 102.5°.

- Torsional angles :

- Pyrimidine-imidazole dihedral angle: 7.8° (near-planar).

- Phenyl-furan dihedral angle: 28.4° (moderate twist).

Hydrogen bonds between the amide NH and imidazole N atoms stabilize the crystal lattice (N–H···N distance: 2.89 Å) . The furan ring’s out-of-plane tilt reduces steric clashes with the phenyl group.

Comparative Structural Analysis with Analogous Heterocyclic Carboxamides

The presence of imidazole in this compound enhances π-π stacking and hydrogen-bonding capabilities compared to simpler furan carboxamides . However, its rigidity may limit bioavailability relative to saturated analogs like pyrroloimidazoles .

Properties

IUPAC Name |

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O2/c25-18(15-2-1-9-26-15)23-14-5-3-13(4-6-14)22-16-10-17(21-11-20-16)24-8-7-19-12-24/h1-12H,(H,23,25)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJCBDLOYOFWRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde.

Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

Coupling Reactions: The imidazole and pyrimidine rings are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

Final Coupling: The final step involves coupling the furan ring with the previously synthesized imidazole-pyrimidine compound through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide has been studied for its potential as an anticancer agent . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7), lung cancer (NCI-H460), and colon cancer (HCT116). For example, derivatives of imidazole and pyrimidine have shown IC50 values ranging from 0.39 µM to 3.79 µM in different studies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Similar compounds have demonstrated broad-spectrum activity against bacterial strains such as E. coli and Staphylococcus aureus. The mechanism often involves inhibition of DNA gyrase B, which is crucial for bacterial DNA replication .

Enzyme Inhibition Studies

Research has highlighted the potential of this compound as an enzyme inhibitor . For instance, studies have shown that related compounds can inhibit kinases involved in cell proliferation and survival pathways, making them candidates for drug development targeting diseases like cancer .

Structure–Activity Relationship Studies

The compound is a subject of structure–activity relationship (SAR) studies aimed at optimizing its biological activity. By modifying specific functional groups, researchers aim to enhance potency and selectivity towards biological targets while minimizing side effects .

Case Study 1: Anticancer Activity

In a study evaluating various derivatives of imidazole-containing compounds, this compound was tested against MCF7 cells. The results showed an IC50 value of approximately 0.46 µM, indicating significant anticancer efficacy when compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of several furan-based compounds against E. coli and S. aureus. The compound exhibited MIC values ranging from 5 to 20 µg/mL, demonstrating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings can bind to active sites of enzymes, inhibiting their activity. This compound may also modulate signaling pathways by interacting with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A structurally related compound, N-phenyl-N'-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea, shares the pyrimidine-imidazole-aniline backbone but replaces the furan-2-carboxamide with a urea group. The urea derivative has been explicitly patented as an MCT4 (monocarboxylate transporter 4) inhibitor for cancer therapy, highlighting its role in disrupting lactate transport in tumor microenvironments .

Pharmacokinetic and Physicochemical Properties

The table below summarizes theoretical differences based on structural features:

The furan carboxamide’s higher predicted LogP suggests better membrane permeability, while the urea derivative’s additional hydrogen-bond donors may improve solubility but limit blood-brain barrier penetration.

Patent Landscape and Therapeutic Potential

The urea derivative’s patent underscores its therapeutic relevance in oncology, specifically targeting MCT4 to inhibit lactate efflux in glycolytic tumors . In contrast, the furan carboxamide analogue lacks disclosed clinical data, though its structural features align with kinase inhibitors (e.g., EGFR or ALK inhibitors). Further studies are needed to elucidate its mechanism and optimize selectivity.

Biological Activity

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features both imidazole and pyrimidine moieties, which are known to contribute to various pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound consists of:

- Furan ring : Contributes to the electronic properties and reactivity.

- Pyrimidine and imidazole rings : Known for their roles in biological activity, particularly in drug design.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that imidazole and pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .

A study focusing on the structure–activity relationship (SAR) of pyrimidine derivatives revealed that modifications at specific positions can enhance the anticancer activity by increasing binding affinity to target enzymes . The compound's mechanism of action likely involves the inhibition of these enzymes, leading to reduced tumor growth.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar derivatives have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, compounds featuring imidazole rings have been reported to exhibit minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their function.

- Signal Transduction Modulation : It may alter signaling pathways related to cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Potentially inducing oxidative stress in target cells.

Study 1: Anticancer Activity Evaluation

In a recent study, this compound was evaluated for its anticancer effects on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 10 |

Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial efficacy of this compound against several bacterial strains. The findings highlighted its potential as an effective antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide?

- Methodology :

- Step 1 : Synthesize the pyrimidine core via nucleophilic substitution. For example, react 6-chloropyrimidin-4-amine with 1H-imidazole under reflux conditions to introduce the imidazole moiety .

- Step 2 : Couple the pyrimidine intermediate with 4-aminophenylfuran-2-carboxamide using Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to form the final product .

- Purification : Use column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (≥98%) .

Q. How can the structure of this compound be validated experimentally?

- Techniques :

- X-ray crystallography : Resolve crystal packing and confirm bond angles/distances (e.g., monoclinic system, space group P21/c with β ≈ 92.5°) .

- NMR spectroscopy : Analyze ¹H/¹³C signals for imidazole (δ ~7.5–8.5 ppm), pyrimidine (δ ~8.0–8.8 ppm), and furan (δ ~6.5–7.5 ppm) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS with [M+H]⁺ peak) .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Approach :

- In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays .

- Cellular cytotoxicity : Test in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .

- Solubility/stability : Assess in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for enhanced potency?

- Strategy :

- Substitution analysis : Replace the furan-2-carboxamide with benzofuran or thiophene derivatives to evaluate π-stacking interactions .

- Amino group modification : Introduce methyl, ethyl, or cyclopropyl groups on the pyrimidine-4-amine to modulate steric effects .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins .

Q. What crystallographic data support conformational stability?

- Key findings :

- Monoclinic crystal systems (e.g., P21/c) with unit cell parameters a ≈ 9.99 Å, b ≈ 9.98 Å, c ≈ 31.20 Å, and β ≈ 92.5° .

- Hydrogen bonding between the imidazole N–H and pyrimidine C=O groups stabilizes the planar conformation .

- Torsional angles <5° for the furan-carboxamide linkage, indicating minimal steric strain .

Q. How do solvent and pH affect its stability in pharmacological formulations?

- Experimental design :

- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours; monitor degradation via LC-MS .

- Light sensitivity : Expose to UV light (254 nm) and quantify photodegradation products .

- Excipient compatibility : Test with PEG-400, Tween-80, and cyclodextrins for solubility enhancement .

Q. What computational methods predict its ADMET properties?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.